3-Amino-5-(3-carboxyphenyl)benzoic acid
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Overview
Description
3-Amino-5-(3-carboxyphenyl)benzoic acid is an organic compound with a complex structure that includes both amino and carboxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(3-carboxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions . Another method involves the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-(3-carboxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-Amino-5-(3-carboxyphenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-(3-carboxyphenyl)benzoic acid involves its interaction with specific molecular targets. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 3-Amino-5-carboxylphenylboronic acid
- 3-Carboxyphenylboronic acid
- 5,5’-Methylenebis(2-aminobenzoic acid)
Uniqueness: 3-Amino-5-(3-carboxyphenyl)benzoic acid is unique due to its specific arrangement of functional groups, which provides distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that can be leveraged in various applications.
Properties
IUPAC Name |
3-amino-5-(3-carboxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c15-12-6-10(5-11(7-12)14(18)19)8-2-1-3-9(4-8)13(16)17/h1-7H,15H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPSAEUMKSJMDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689889 |
Source
|
Record name | 5-Amino[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50689889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-57-4 |
Source
|
Record name | 5-Amino[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50689889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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